molecular formula C8H16N2 B180270 (S)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-63-1

(S)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No.: B180270
CAS No.: 179605-63-1
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-QMMMGPOBSA-N
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Description

(S)-Octahydro-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of (S)-Octahydro-pyrido[1,2-a]pyrazine can be achieved through several routes:

    Cyclization: This method involves the formation of a ring structure by joining two ends of a linear molecule.

    Ring Annulation: This process involves the formation of a new ring by the fusion of an existing ring with another molecule.

    Cycloaddition: This method involves the addition of two or more unsaturated molecules to form a cyclic product.

    Direct C-H Arylation: This method involves the direct formation of a carbon-hydrogen bond with an aryl group.

Chemical Reactions Analysis

(S)-Octahydro-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-Octahydro-pyrido[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of (S)-Octahydro-pyrido[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, some derivatives of pyrrolopyrazine have been shown to inhibit kinase activity, which is crucial for cell signaling and growth .

Comparison with Similar Compounds

(S)-Octahydro-pyrido[1,2-a]pyrazine can be compared with other similar compounds, such as:

These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific biological activities and applications.

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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